N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry and material science , compounds like N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are investigated for their self-assembly and nanostructuring capabilities. Benzene-1,3,5-tricarboxamides (BTAs) , for instance, demonstrate significant potential due to their simple structure, ease of synthesis, and ability to form nanometer-sized rod-like structures through hydrogen bonding. These properties make BTAs and similar compounds valuable in nanotechnology, polymer processing, and even biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry , the triazole ring found in compounds similar to This compound is a critical scaffold due to its versatility and presence in drugs with a broad spectrum of biological activities. Triazoles are known for their stability and ability to engage in hydrogen bonding and dipole-dipole interactions, making them attractive for drug discovery. The review by Kaushik et al. (2019) emphasizes the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their biological importance and the diverse applications in pharmaceutical chemistry, bioconjugation, and material science Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Advanced Oxidation Processes
Research also extends into advanced oxidation processes (AOPs) , where the degradation of pharmaceuticals and recalcitrant compounds in water treatment is examined. For instance, the study by Qutob et al. (2022) explores the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs, indicating the relevance of triazole derivatives in environmental chemistry and the potential for studying similar compounds to understand their environmental fate and impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-22(13-16-7-5-4-6-8-16)19(24)18-14-23(21-20-18)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBWJQPKYBIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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